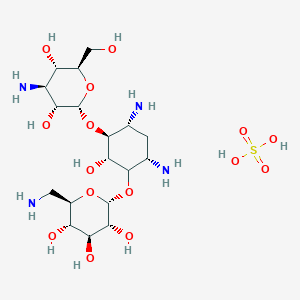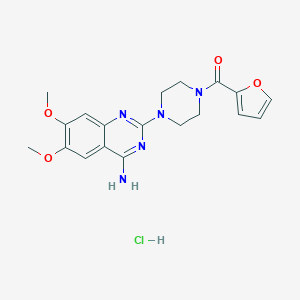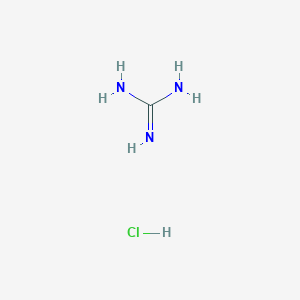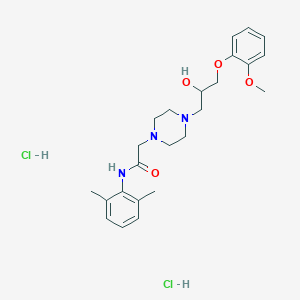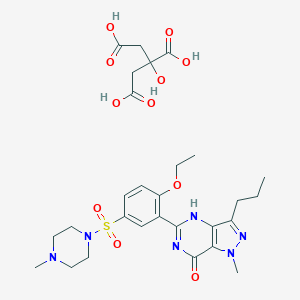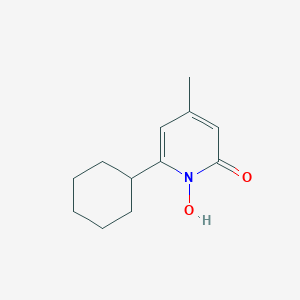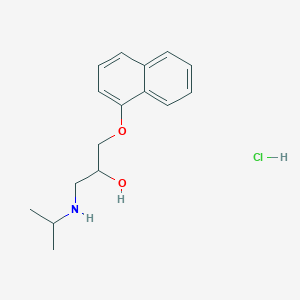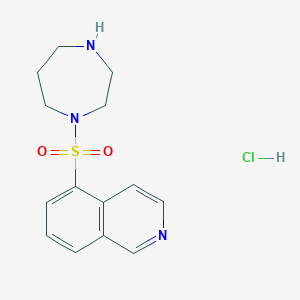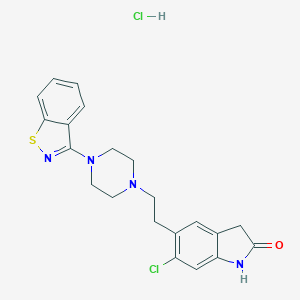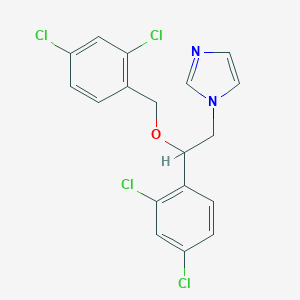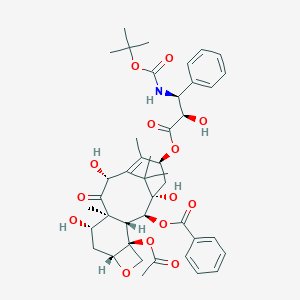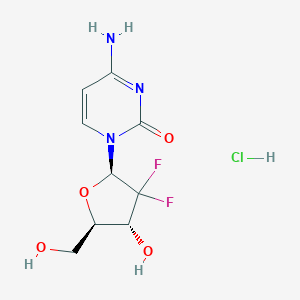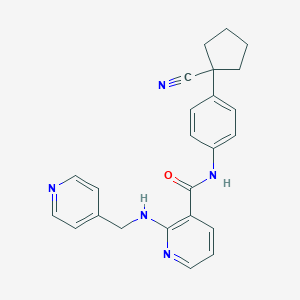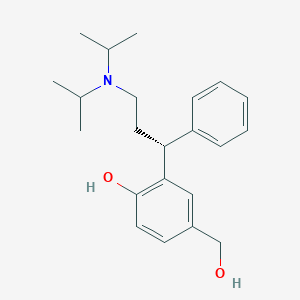
地舒特罗定
概述
描述
科学研究应用
脱索特罗定具有广泛的科学研究应用,包括:
化学: 它被用作分析化学中研究毒蕈碱受体拮抗剂的参考化合物。
生物学: 脱索特罗定用于生物学研究,以了解其对细胞过程和受体相互作用的影响。
医学: 它主要用于治疗膀胱过度活动症和尿失禁。正在进行的研究探索其在治疗其他疾病中的潜力。
作用机制
脱索特罗定通过充当毒蕈碱受体的竞争性拮抗剂发挥作用。它与这些受体结合,抑制乙酰胆碱的作用,乙酰胆碱是一种负责膀胱收缩的神经递质。 这导致膀胱逼尿肌压力降低,尿急和尿频减少 .
类似化合物:
独特性: 脱索特罗定的独特性在于其对毒蕈碱受体的高亲和力和治疗膀胱过度活动症症状的有效性。 它从费索特罗定快速形成及其有效的抗毒蕈碱活性使其成为医学研究和治疗中的宝贵化合物 .
生化分析
Biochemical Properties
Desfesoterodine is a competitive, specific muscarinic receptor antagonist . It has a high affinity for muscarinic receptors, which is two orders of magnitude greater than that of fesoterodine . The compound interacts with these receptors, blocking their activity and thereby inhibiting bladder contraction .
Cellular Effects
Desfesoterodine’s primary effect on cells is the inhibition of bladder contraction . This is achieved through its antagonistic action on muscarinic receptors, which play a key role in regulating bladder function . By blocking these receptors, Desfesoterodine can reduce urinary frequency and incontinence .
Molecular Mechanism
The molecular mechanism of Desfesoterodine involves its action as a competitive antagonist at muscarinic receptors . This means that it binds to these receptors, preventing them from being activated by their natural ligands. This inhibits the downstream signaling pathways that would normally lead to bladder contraction .
Temporal Effects in Laboratory Settings
It is known that the drug is rapidly and extensively hydrolyzed by non-specific esterases to form Desfesoterodine . This suggests that its effects may be relatively short-lived, with the duration of action determined by the rate of hydrolysis.
Dosage Effects in Animal Models
It is known that the drug is rapidly and extensively hydrolyzed by non-specific esterases to form Desfesoterodine . This suggests that the effects of the drug may be dose-dependent, with higher doses leading to greater levels of the active metabolite.
Metabolic Pathways
Desfesoterodine is a metabolite of fesoterodine . It is formed through the action of non-specific esterases, which hydrolyze fesoterodine to form Desfesoterodine
Transport and Distribution
It is known that the drug is rapidly and extensively hydrolyzed by non-specific esterases to form Desfesoterodine . This suggests that the drug may be rapidly distributed throughout the body following administration.
Subcellular Localization
Given its role as a muscarinic receptor antagonist, it is likely that the drug localizes to the cell membrane, where these receptors are typically found .
准备方法
合成路线和反应条件: 脱索特罗定通过水解从费索特罗定合成。 该过程涉及费索特罗定中酯键的断裂,导致脱索特罗定的形成 .
工业生产方法: 脱索特罗定的工业生产涉及使用非特异性酯酶水解费索特罗定。 该过程在受控条件下进行,以确保最终产品的纯度和产量 .
化学反应分析
反应类型: 脱索特罗定经历了几种类型的化学反应,包括:
氧化: 脱索特罗定可以被氧化形成各种氧化产物。
还原: 还原反应可以将脱索特罗定转化为不同的还原形式。
常用试剂和条件:
氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
取代: 取代反应通常涉及卤素和烷基化剂等试剂.
主要形成的产物: 从这些反应中形成的主要产物取决于所使用的具体条件和试剂。 例如,氧化可以导致羧酸的形成,而还原可以产生醇 .
相似化合物的比较
Tolterodine: Desfesoterodine is the active metabolite of tolterodine. Both compounds are used to treat overactive bladder, but desfesoterodine has a higher affinity for muscarinic receptors.
Fesoterodine: Fesoterodine is a prodrug that is rapidly converted to desfesoterodine in the body. .
Uniqueness: Desfesoterodine’s uniqueness lies in its high affinity for muscarinic receptors and its effectiveness in treating overactive bladder symptoms. Its rapid formation from fesoterodine and its potent antimuscarinic activity make it a valuable compound in medical research and treatment .
属性
IUPAC Name |
2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-(hydroxymethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25/h5-11,14,16-17,20,24-25H,12-13,15H2,1-4H3/t20-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUXZAXCGJSBGDW-HXUWFJFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N(CC[C@H](C1=CC=CC=C1)C2=C(C=CC(=C2)CO)O)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40431319 | |
| Record name | (R)-5-Hydroxymethyltolterodine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207679-81-0 | |
| Record name | 5-Hydroxymethyltolterodine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=207679-81-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Desfesoterodine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207679810 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Desfesoterodine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15578 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (R)-5-Hydroxymethyltolterodine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40431319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-5-Hydroxymethyl Tolterodine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESFESOTERODINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YU871O78GR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of researching different salt forms of Desfesoterodine?
A1: Researching different salt forms of Desfesoterodine, like the tartaric acid salt [], is crucial for optimizing its pharmaceutical properties. Different salts can exhibit varying solubility, stability, and bioavailability, directly impacting the drug's effectiveness. This research area explores how to formulate Desfesoterodine for optimal delivery and therapeutic benefit.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

